molecular formula C15H17ClN4O B6703974 N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyrazine-2-carboxamide

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyrazine-2-carboxamide

Cat. No.: B6703974
M. Wt: 304.77 g/mol
InChI Key: TWIJKLDTEIEQGO-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyrazine-2-carboxamide is a synthetic compound with a complex structure that includes a pyrazine ring, a carboxamide group, and a chlorophenyl group

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-20(2)10-14(11-3-5-12(16)6-4-11)19-15(21)13-9-17-7-8-18-13/h3-9,14H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIJKLDTEIEQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)Cl)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine ring, followed by the introduction of the carboxamide group and the chlorophenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, usually in anhydrous solvents.

    Substitution: Common reagents include halogenating agents and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]benzamide
  • N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyridine-2-carboxamide

Uniqueness

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]pyrazine-2-carboxamide is unique due to its specific structural features, such as the pyrazine ring and the combination of functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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